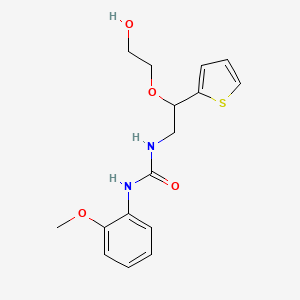![molecular formula C25H21N3O5 B2585485 N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 887224-58-0](/img/no-structure.png)
N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.459. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Compounds similar to the one mentioned have been synthesized for their potential biological activities. For instance, pyrimidine derivatives have been evaluated for anti-inflammatory and analgesic activities. Such compounds were synthesized through the condensation of specific amines with isothiocyanatoketones, and some showed significant activity in preclinical models (Sondhi et al., 2009).
Anticancer Properties
- Aryloxy groups attached to the pyrimidine ring have been investigated for their anticancer properties. Some derivatives showed cancer cell growth inhibition against various cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Al-Sanea et al., 2020).
Imaging Applications
- Pyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for imaging applications, such as in positron emission tomography (PET). These compounds, due to their selective binding properties, can be used in the imaging of specific proteins or receptors in neurological studies (Dollé et al., 2008).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of coordination complexes with metals such as Co(II) and Cu(II). These complexes have been studied for their hydrogen bonding, self-assembly processes, and antioxidant activities, indicating their potential in materials science and biological applications (Chkirate et al., 2019).
Propriétés
Numéro CAS |
887224-58-0 |
|---|---|
Nom du produit |
N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Formule moléculaire |
C25H21N3O5 |
Poids moléculaire |
443.459 |
Nom IUPAC |
N-(4-ethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O5/c1-2-16-9-11-17(12-10-16)26-21(29)15-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3,(H,26,29) |
Clé InChI |
ATEXHWKUWIGGKM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2585404.png)
![N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2585405.png)
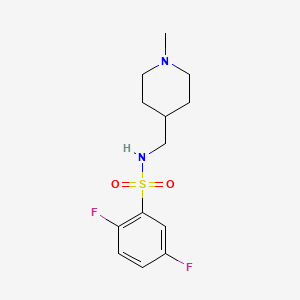
![4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585408.png)
![N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2585409.png)
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2585410.png)
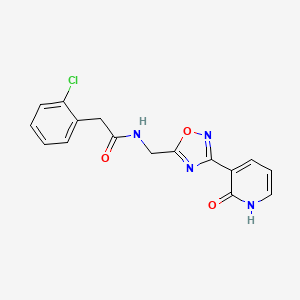
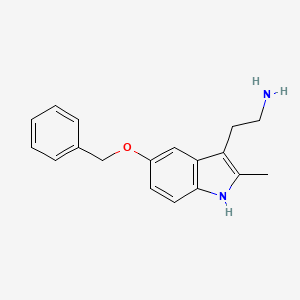
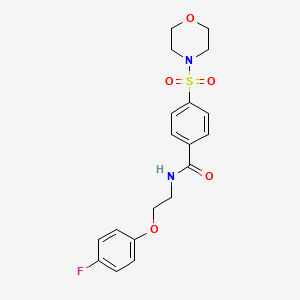
![1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole](/img/structure/B2585422.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2585423.png)
![Tert-butyl 3-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2585424.png)
